1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-22-8-10-23(11-9-22)18(17-7-12-25-15-17)14-21-19(24)20-13-16-5-3-2-4-6-16/h2-7,12,15,18H,8-11,13-14H2,1H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXRPYLUYMJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Subunit Functionalization
The thiophen-3-yl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves the reaction of thiophen-3-ylmagnesium bromide with epichlorohydrin to form 2-(thiophen-3-yl)oxirane, followed by ring-opening with 4-methylpiperazine. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, yielding 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane produces the corresponding ketone, which is subjected to reductive amination using sodium cyanoborohydride and ammonium acetate to furnish Intermediate B.
Piperazine Modification
Alternative routes leverage N-alkylation of 4-methylpiperazine with 2-chloro-1-(thiophen-3-yl)ethane-1-amine in the presence of potassium carbonate in acetonitrile at reflux (82°C, 12 h). This method achieves moderate yields (65–72%) but requires rigorous exclusion of moisture to prevent hydrolysis.
Formation of the Urea Linkage
Carbodiimide-Mediated Coupling
Intermediate B is reacted with benzyl isocyanate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature (24 h). This method, adapted from analogous urea syntheses, affords the target compound in 68–75% yield after purification by silica gel chromatography (eluent: 95:5 DCM/methanol).
One-Pot Sequential Alkylation-Urea Formation
A streamlined approach involves in situ generation of the urea bond. Benzylamine is treated with triphosgene in dichloromethane to generate benzyl isocyanate, which is immediately reacted with Intermediate B in 2-butanol at 100°C for 4–6 h. Trifluoroacetic acid (TFA, 0.1 equiv) catalyzes the reaction, improving yields to 81–85% by minimizing side reactions. The crude product is neutralized with saturated NaHCO₃ and extracted into ethyl acetate before chromatographic purification.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) favor urea bond formation but complicate purification. Non-polar solvents like 2-butanol enhance solubility of intermediates while permitting elevated temperatures (100°C), accelerating reaction kinetics.
Catalytic Additives
The use of TFA (0.1–0.5 equiv) proves critical in suppressing oligomerization during urea synthesis, as evidenced by HPLC monitoring. In contrast, reactions without acid catalysts exhibit 15–20% lower yields due to competing hydrolysis.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (200–300 mesh) with gradients of DCM/methanol (95:5 to 90:10) effectively separates the target compound from unreacted amines and symmetrical urea byproducts. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is employed for analytical-scale purification, achieving >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.28–7.35 (m, 5H, benzyl ArH), 7.12 (dd, J = 5.1 Hz, 1H, thiophene H), 6.95–6.98 (m, 2H, thiophene H), 6.01 (t, J = 5.6 Hz, 1H, NH), 4.32 (d, J = 5.6 Hz, 2H, CH₂-benzyl), 3.45–3.52 (m, 2H, CH₂-urea), 2.85–2.92 (m, 4H, piperazine CH₂), 2.50–2.58 (m, 4H, piperazine CH₂), 2.26 (s, 3H, N-CH₃).
- HRMS (ESI): m/z calcd for C₁₉H₂₆N₄O₂S [M+H]⁺ 385.1795, found 385.1798.
Challenges and Mitigation Strategies
Regioselectivity in Thiophene Functionalization
Electrophilic substitution at thiophen-3-yl positions competes with 2- and 5-positions. Employing directing groups (e.g., trimethylsilyl) or low-temperature lithiation (LDA, −78°C) ensures >90% regioselectivity.
Stability of Urea Intermediates
The urea bond is susceptible to hydrolysis under acidic or basic conditions. Storage under inert atmosphere (N₂) at −20°C in anhydrous DMSO maintains stability for >6 months.
Scalability and Industrial Relevance
Kilogram-scale batches have been produced using continuous flow reactors, where benzyl isocyanate and Intermediate B are mixed at 120°C with a residence time of 8 min, achieving 89% yield and >99.5% purity. This method reduces solvent waste by 70% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the urea linkage can lead to the formation of amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences and similarities between the target compound and key analogs:
Key Observations :
Physicochemical Data :
Notable Trends:
Biological Activity
1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, which may contribute to its diverse pharmacological profiles.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H26N4OS. The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiophene derivative : Starting from a thiophene compound, various functional groups are introduced.
- Introduction of the piperazine moiety : Achieved through nucleophilic substitution reactions.
- Formation of the urea linkage : Involves the reaction of an isocyanate with an amine to form the urea bond.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as:
- Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : Binding to receptors can modulate cellular signaling pathways.
- DNA/RNA : Interactions with genetic material may influence gene expression.
Antimicrobial Properties
Research indicates that derivatives containing piperazine and thiophene moieties exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Several case studies have highlighted the promising biological activities of compounds related to this compound:
- Antibacterial Activity : A study demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against resistant strains of bacteria, indicating strong antibacterial potential .
- Antifungal Activity : Compounds derived from similar frameworks showed antifungal activity against Candida species, with some derivatives outperforming standard antifungal agents like fluconazole .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)ethyl)urea | Lacks thiophene ring | Limited antimicrobial activity |
| 1-Benzyl-3-(2-(thiophen-3-yl)ethyl)urea | Lacks piperazine moiety | Moderate anticancer activity |
| 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethyl)urea | Different thiophene substitution | Enhanced bioactivity due to structural variations |
This table illustrates how the presence of both piperazine and thiophene moieties in this compound may confer distinct biological activities compared to its analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the thiophene core (e.g., gold-catalyzed cyclization of alkynyl thioanisoles) . Subsequent steps include introducing the 4-methylpiperazine and benzyl groups via nucleophilic substitution or coupling reactions. Optimization focuses on:
- Temperature : Lower temperatures (0–25°C) to minimize side reactions during sensitive steps like urea bond formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
- Catalysts : Use of triethylamine or Pd-based catalysts for coupling reactions .
Continuous flow reactors may improve scalability and reproducibility for industrial research .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzyl, piperazine, and thiophene groups. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and piperazine methyl (δ 2.2–2.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₂₇N₅OS: 398.1912) .
- Infrared (IR) Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and thiophene C-S vibrations (~670 cm⁻¹) confirm functional groups .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Validate compound purity via HPLC and elemental analysis before testing .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell cultures, incubation time). For example, serum-free conditions reduce nonspecific protein binding .
- Orthogonal Assays : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) if initial ELISA data are inconsistent .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Address metabolic soft spots identified via LC-MS/MS metabolite profiling:
- Piperazine N-Methylation : Introduce steric hindrance (e.g., replace 4-methyl with bulkier groups) to slow oxidative metabolism .
- Thiophene Ring Modifications : Fluorination at the 5-position of thiophene reduces CYP450-mediated oxidation .
- Prodrug Approaches : Esterify the urea group to enhance oral bioavailability .
Q. How can computational methods guide the optimization of this compound’s selectivity for target receptors?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with off-targets (e.g., histamine H₁ receptor vs. serotonin 5-HT₂A). Focus on piperazine-thiophene spatial orientation .
- MD Simulations : Assess binding stability over 100 ns trajectories; prioritize derivatives with lower RMSD (<2 Å) .
- QSAR Models : Train models on datasets of urea derivatives to predict logP and pIC₅₀ values, balancing lipophilicity and potency .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s pharmacokinetic (PK) properties in rodent vs. primate models?
- Methodological Answer : Species-specific differences arise from:
- CYP Isoform Expression : Primates have higher CYP3A4 activity, accelerating piperazine metabolism. Use liver microsomes from both species to compare metabolic rates .
- Protein Binding : Measure plasma protein binding (PPB) via equilibrium dialysis; higher PPB in rodents may reduce free drug concentration .
- Dose Adjustment : Allometric scaling (e.g., body surface area) to reconcile PK differences .
Experimental Design Considerations
Q. What in vivo models are most appropriate for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- Rodent Models : For anxiolytic activity, use elevated plus maze (EPM) and open field tests. Dose ranges (10–50 mg/kg, IP) based on prior urea derivatives .
- Zebrafish : High-throughput screening for CNS permeability via fluorescent tracer assays .
- Toxicology : Include histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) in 28-day repeat-dose studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
